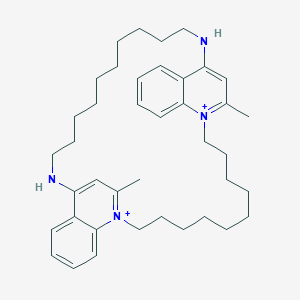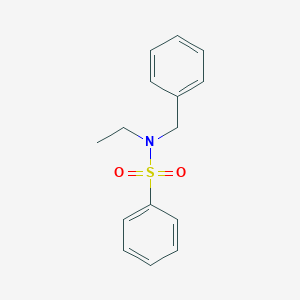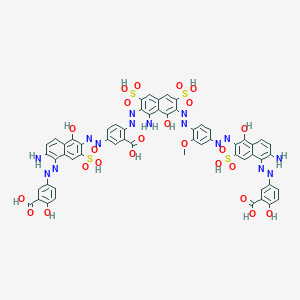
Ochratoxin A methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ochratoxin A methyl ester is a mycotoxin produced by various fungi, including Aspergillus ochraceus and Penicillium verrucosum. It is a derivative of ochratoxin A, which is a potent nephrotoxin and carcinogen. Ochratoxin A methyl ester is also toxic, but its toxicity is less well studied than that of ochratoxin A.
Mécanisme D'action
The mechanism of action of ochratoxin A methyl ester is similar to that of ochratoxin A. It inhibits protein synthesis by binding to ribosomes and interfering with the elongation factor 2-mediated translocation of peptidyl-tRNA from the A-site to the P-site. This leads to the accumulation of incomplete polypeptides and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Ochratoxin A methyl ester has been shown to have toxic effects on various cell types, including renal epithelial cells, hepatocytes, and lymphocytes. It induces oxidative stress, DNA damage, and apoptosis, and disrupts cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ochratoxin A methyl ester is a useful tool for studying the toxicity and mechanism of action of ochratoxin A. It is less toxic than ochratoxin A and can be handled more safely in the laboratory. However, its synthesis is more complicated than that of ochratoxin A, and it is less well studied than ochratoxin A.
Orientations Futures
There are several future directions for research on ochratoxin A methyl ester. One direction is to study its toxicity and mechanism of action in more detail, particularly in comparison to ochratoxin A. Another direction is to develop more sensitive and specific methods for the detection and quantification of ochratoxin A in food and feed samples. Additionally, the potential use of ochratoxin A methyl ester as a therapeutic agent for cancer and other diseases should be explored.
Méthodes De Synthèse
Ochratoxin A methyl ester can be synthesized by the esterification of ochratoxin A with methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and yields a mixture of ochratoxin A methyl ester and unreacted ochratoxin A, which can be separated by chromatography.
Applications De Recherche Scientifique
Ochratoxin A methyl ester has been used in scientific research to study the toxicity and mechanism of action of ochratoxin A. It is also used as a standard for the detection and quantification of ochratoxin A in food and feed samples.
Propriétés
Numéro CAS |
16281-44-0 |
|---|---|
Formule moléculaire |
C21H20ClNO6 |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H20ClNO6/c1-11-8-13-15(22)10-14(18(24)17(13)21(27)29-11)19(25)23-16(20(26)28-2)9-12-6-4-3-5-7-12/h3-7,10-11,16,24H,8-9H2,1-2H3,(H,23,25)/t11-,16+/m1/s1 |
Clé InChI |
IHPSAIGCKPYNDR-BZNIZROVSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)Cl |
SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |
SMILES canonique |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |
Synonymes |
N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

